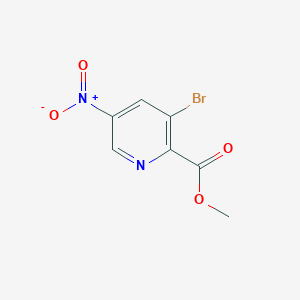

Methyl 3-bromo-5-nitropicolinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-5-nitropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O4/c1-14-7(11)6-5(8)2-4(3-9-6)10(12)13/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHQJDOWWUXMOIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101257861 | |

| Record name | Methyl 3-bromo-5-nitro-2-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211581-74-6 | |

| Record name | Methyl 3-bromo-5-nitro-2-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211581-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-bromo-5-nitro-2-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3 Bromo 5 Nitropicolinate

Established Synthetic Pathways and Precursors for Methyl 3-bromo-5-nitropicolinate

Established methods for synthesizing this compound primarily rely on multi-step sequences starting from accessible pyridine (B92270) derivatives. These pathways strategically employ halogenation, nitration, and esterification reactions to build the target molecule.

Multi-step Synthesis Strategies from Readily Available Pyridine Derivatives

A common strategy involves the transformation of substituted pyridines through a series of functional group interconversions. For instance, a synthesis can commence with a commercially available chloropyridine derivative, which then undergoes a sequence of reactions to introduce the required substituents. google.com One patented method describes the synthesis of 2-methyl-3-bromopyridine starting from 2-chloro-3-nitropyridine. google.com This involves a condensation reaction with diethyl malonate, followed by decarboxylation, reduction of the nitro group, and finally a Sandmeyer-type reaction to introduce the bromine. google.com

Another example starts with 2-hydroxy-5-methyl-3-nitropyridine (B188116). This precursor is first brominated to 2-bromo-5-methyl-3-nitropyridine (B1280105) using phosphorus oxybromide. chemicalbook.com Subsequent steps would then focus on introducing the methyl ester group at the 2-position.

The following table outlines a typical multi-step synthesis starting from a substituted pyridine:

| Step | Reactant | Reagents | Product |

| 1 | 2-Chloro-3-nitropyridine | Diethyl malonate, Sodium | 2-Methyl-3-nitropyridine |

| 2 | 2-Methyl-3-nitropyridine | Pd/C, H₂ | 2-Methyl-3-aminopyridine |

| 3 | 2-Methyl-3-aminopyridine | HBr, NaNO₂ | 2-Methyl-3-bromopyridine |

Halogenation and Nitration Approaches to Picolinate (B1231196) Scaffolds

The introduction of halogen and nitro groups onto the picolinate ring system is a critical aspect of the synthesis.

Halogenation: Bromination of the pyridine ring can be achieved using various reagents. For example, 2-hydroxy-5-methyl-3-nitropyridine can be converted to 2-bromo-5-methyl-3-nitropyridine using phosphorus(V) oxybromide in N,N-dimethylformamide. chemicalbook.com The reaction proceeds at elevated temperatures to afford the brominated product in high yield. chemicalbook.com

Nitration: The nitration of pyridine rings is often accomplished using a mixture of concentrated sulfuric acid and nitric acid. For instance, the nitration of a phthalonitrile (B49051) derivative, a related aromatic system, is achieved by reacting it with 100% nitric acid in concentrated sulfuric acid at 50°C. google.com Similar conditions can be adapted for the nitration of pyridine precursors, although the specific conditions may vary depending on the existing substituents on the ring.

Esterification Reactions for Picolinate Formation

The final step in many synthetic routes is the formation of the methyl picolinate. This is typically achieved through esterification of the corresponding picolinic acid. While direct esterification methods exist, a more common and efficient approach for this specific compound involves a palladium-catalyzed carbonylation reaction. rsc.orgchemdad.com This method allows for the direct conversion of a halo-pyridine derivative to the corresponding methyl ester.

For example, 3-bromo-2-iodo-4-methyl-5-nitropyridine (B1438974) can be subjected to palladium-catalyzed carbonylation in the presence of methanol (B129727) and a base like triethylamine (B128534) to directly yield methyl 3-bromo-4-methyl-5-nitropicolinate. rsc.orgchemdad.com This one-step conversion is highly efficient and avoids the need to first isolate the carboxylic acid.

Advanced Synthetic Techniques in this compound Synthesis

To improve efficiency, yield, and sustainability, advanced synthetic methods are being explored for the synthesis of this compound and related compounds. These techniques often involve the use of sophisticated catalytic systems and novel reagents.

Catalytic Reaction Systems for Functionalization (e.g., Palladium-catalyzed carbonylation)

Palladium-catalyzed carbonylation has emerged as a powerful tool for the synthesis of carbonyl compounds, including esters like methyl picolinate. nih.govnih.gov This reaction typically involves the use of a palladium catalyst, carbon monoxide (CO), and an alcohol. nih.gov

In the synthesis of a related compound, methyl 3-bromo-4-methyl-5-nitropicolinate, a palladium(II) catalyst, (Ph₃P)₂PdCl₂, is used. rsc.orgchemdad.com The reaction is carried out under a carbon monoxide atmosphere at elevated temperature and pressure. rsc.orgchemdad.com The use of a phosphine (B1218219) ligand, such as Xantphos, can be beneficial in these reactions, often allowing them to proceed at atmospheric pressure. nih.gov

The general mechanism of palladium-catalyzed carbonylation involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by CO insertion and subsequent nucleophilic attack by the alcohol to form the ester and regenerate the catalyst. nih.gov

A typical reaction setup for palladium-catalyzed carbonylation is detailed in the table below:

| Component | Role | Example |

| Substrate | Starting material | 3-bromo-2-iodo-4-methyl-5-nitropyridine rsc.orgchemdad.com |

| Catalyst | Facilitates the reaction | (Ph₃P)₂PdCl₂ rsc.orgchemdad.com |

| Carbon Monoxide | Source of the carbonyl group | CO gas (4 bar) rsc.org |

| Solvent | Reaction medium | CH₃CN and MeOH rsc.orgchemdad.com |

| Base | Neutralizes acidic byproducts | Et₃N rsc.orgchemdad.com |

Novel Reagent Applications in Pyridine Functionalization

Research into novel reagents for pyridine functionalization aims to achieve more selective and efficient transformations. The introduction of the nitro group, for example, can facilitate nucleophilic substitution reactions on the pyridine ring. nih.gov In some 3-nitropyridine (B142982) derivatives, the nitro group itself can act as a leaving group, allowing for the introduction of other functionalities. nih.gov

Furthermore, the strategic use of protecting groups and directing groups can influence the regioselectivity of subsequent reactions. For instance, the modification of an amine group to an acetamide (B32628) can direct bromination to a specific position on the pyridine ring. mdpi.com While not directly applied to this compound in the provided sources, these principles of modern organic synthesis represent avenues for developing new and improved synthetic routes.

Chemo-, Regio-, and Stereoselective Synthesis Considerations

Chemoselectivity refers to the preferential reaction of one functional group in the presence of others. In the synthesis of this compound, chemoselectivity would be important, for instance, during the Sandmeyer reaction. The conditions must be controlled to ensure that only the amino group reacts to form the diazonium salt, without affecting the nitro or carboxylic acid groups. Similarly, during esterification, the conditions should favor the reaction of the carboxylic acid with methanol without promoting any undesired side reactions involving the bromo or nitro substituents.

Regioselectivity is of paramount importance in pyridine chemistry due to the presence of multiple, non-equivalent positions on the ring. The position of incoming substituents is directed by the electronic properties of the groups already present on the ring. The pyridine ring itself is electron-deficient, which makes electrophilic aromatic substitution (like nitration) more difficult than in benzene (B151609) and generally directs incoming electrophiles to the 3- and 5-positions.

In a hypothetical synthesis starting from 3-bromopicolinic acid, the regioselectivity of the nitration step would be critical. The existing bromo and carboxyl groups are both deactivating and meta-directing. Therefore, nitration would be expected to occur at the 5-position, which is meta to both existing substituents, leading to the desired 3-bromo-5-nitropicolinic acid. The development of methods for the direct, position-selective functionalization of pyridines, for example at the C4 position, remains an active area of research to overcome the inherent reactivity patterns of the pyridine ring nih.gov. Modern approaches, such as those employing titanacyclopropanes for the C2-alkylation of pyridine N-oxides, highlight the ongoing efforts to achieve high regioselectivity in pyridine synthesis nih.gov.

Stereoselectivity in the context of this compound is not a primary concern, as the molecule itself is achiral and does not have any stereocenters. However, in the broader context of pyridine derivative synthesis, stereoselectivity becomes crucial when chiral centers are present or are being introduced. For many biologically active molecules, only one enantiomer or diastereomer exhibits the desired activity, making stereoselective synthesis essential mdpi.com.

Chemical Reactivity and Transformation Studies of Methyl 3 Bromo 5 Nitropicolinate

Electrophilic and Nucleophilic Substitution Reactions Involving Methyl 3-bromo-5-nitropicolinate

The electronic properties of the substituted pyridine (B92270) ring are central to its reactivity. The combined electron-withdrawing effects of the ring nitrogen, the 5-nitro group, and the 2-methoxycarbonyl group render the aromatic system highly electron-deficient.

The pyridine ring in this compound is strongly deactivated towards electrophilic aromatic substitution. The high electron deficiency makes reactions with electrophiles difficult, as they typically require electron-rich aromatic systems. nih.govresearchgate.net

Conversely, the electron-poor nature of the ring makes it highly susceptible to nucleophilic attack. nih.gov The nitro group, in particular, activates the positions ortho and para to it for nucleophilic aromatic substitution (SNAr). libretexts.org In this molecule, the C4 and C6 positions are activated. While the C6 position is unsubstituted, it is a potential site for oxidative nucleophilic substitution of hydrogen. researchgate.netresearchgate.net For instance, when 3-nitropyridine (B142982) is treated with ammonia (B1221849) in the presence of an oxidizing agent like potassium permanganate, amination occurs selectively at the position para to the nitro group (the 2-position in that case). ntnu.no A similar reactivity could be anticipated at the C6 position of this compound.

The methyl ester group at the C2 position is a versatile functional handle that can undergo several common transformations. organic-chemistry.org

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-bromo-5-nitropicolinic acid, under either acidic or basic conditions.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the methyl group with other alkyl groups.

Amidation: The ester can be converted directly to an amide by heating with an amine, often requiring conditions that overcome the ester's relative stability.

Reduction: The ester can be reduced to a primary alcohol, (3-bromo-5-nitropyridin-2-yl)methanol, using strong reducing agents like lithium aluminum hydride.

The specific conditions for these transformations would need to be optimized to avoid side reactions at the other sensitive sites of the molecule, such as the nitro group or the bromo substituent.

The bromine atom at the C3 position serves as a key site for functionalization, primarily through nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

The most significant utility of the bromo substituent lies in its role as an electrophile in cross-coupling reactions, which are discussed in section 3.2.

The nitro group at the C5 position is a powerful electron-withdrawing group that can be chemically transformed to introduce new functionalities. nih.gov

The most common transformation is its reduction to an amino group (–NH₂). This conversion dramatically alters the electronic properties of the pyridine ring, turning the substituent into an electron-donating group. This transformation opens up a new range of synthetic possibilities, including diazotization and subsequent reactions of the resulting diazonium salt. A variety of reducing agents can accomplish this, with common choices including:

Catalytic hydrogenation (e.g., H₂ over Pd/C)

Metals in acidic media (e.g., SnCl₂, Fe, or Zn in HCl)

The choice of reagent is critical to ensure chemoselectivity, preserving the ester and bromo functionalities if desired. nih.gov

Carbon-Carbon Bond Forming Reactions of this compound

The presence of the bromo substituent makes this compound an excellent substrate for palladium-catalyzed carbon-carbon bond-forming reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

The C-Br bond at the 3-position can be readily activated by a palladium(0) catalyst, initiating catalytic cycles that form new C-C bonds. nih.govmdpi.comresearchgate.net

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. nih.govmdpi.com This is a highly versatile method for forming biaryl structures or for introducing alkyl and alkenyl groups. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.gov

Heck Coupling: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new, substituted alkene. mdpi.comorganic-chemistry.org The reaction typically requires a palladium catalyst and a base, and it shows excellent stereoselectivity, usually favoring the trans product. organic-chemistry.org

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing a direct route to arylalkynes. researchgate.netwikipedia.orglibretexts.org The reaction is co-catalyzed by palladium and copper(I) and is carried out in the presence of a base, often an amine that can also serve as the solvent. wikipedia.org Copper-free versions of the Sonogashira coupling have also been developed. organic-chemistry.org

The table below summarizes typical conditions for these cross-coupling reactions based on studies with analogous bromo-substituted aromatic and heteroaromatic compounds.

| Coupling Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0)/Pd(II) complexes with phosphine (B1218219) ligands | K₃PO₄, K₂CO₃, Cs₂CO₃ | 1,4-Dioxane/H₂O, Toluene, DMF | nih.govmdpi.com |

| Heck | Alkene (e.g., acrylates, styrenes) | Pd(OAc)₂, Pd/C with phosphine ligands | Et₃N, K₂CO₃, NaOAc | DMF, NMP, Acetonitrile | mdpi.comorganic-chemistry.org |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ with CuI co-catalyst | Et₃N, Diisopropylamine | THF, DMF, Toluene | researchgate.netwikipedia.orglibretexts.org |

Functionalization via Organometallic Reagents

The bromine atom at the C-3 position of this compound is a key site for carbon-carbon and carbon-heteroatom bond formation through organometallic cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly effective for this purpose, allowing for the introduction of a wide variety of substituents. mdpi.comresearchgate.net

The general mechanism for these transformations involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.comyoutube.com

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming new carbon-carbon bonds by coupling the bromopicolinate with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. youtube.com The reaction is tolerant of numerous functional groups, making it suitable for complex molecule synthesis. mdpi.comnih.gov By selecting different boronic acids, various aryl, heteroaryl, vinyl, or alkyl groups can be installed at the C-3 position.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Organoboron Reagent | Catalyst/Base System | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Methyl 3-phenyl-5-nitropicolinate |

| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | Methyl 3-(thiophen-2-yl)-5-nitropicolinate |

| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / K₃PO₄ | Methyl 3-vinyl-5-nitropicolinate |

| Methylboronic acid | Pd(OAc)₂/RuPhos / Base-free | Methyl 3-methyl-5-nitropicolinate |

Derivatization Strategies for this compound

The ester and nitro functionalities of this compound offer additional avenues for chemical modification, enabling the synthesis of a diverse library of picolinate (B1231196) derivatives.

The methyl ester group is readily transformed into other functional groups such as carboxylic acids, amides, and different esters through standard organic reactions.

Hydrolysis to Carboxylic Acids: The methyl ester can be hydrolyzed under basic conditions (e.g., using sodium hydroxide (B78521) or lithium hydroxide) or acidic conditions (e.g., using aqueous HCl) to yield the corresponding 3-bromo-5-nitropicolinic acid. This carboxylic acid serves as a crucial intermediate for further modifications, such as the formation of acid chlorides or different amide derivatives.

Amide Formation (Aminolysis): Direct reaction of this compound with a primary or secondary amine leads to the formation of the corresponding amide. This reaction, known as aminolysis, can be performed by heating the ester with the amine or by using a base catalyst. chemicalbook.com This method allows for the introduction of a wide range of substituents on the amide nitrogen. For instance, reacting the ester with methylamine (B109427) yields N-methyl-3-bromo-5-nitropicolinamide. chemicalbook.com

Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, benzyl, or tert-butyl esters) through transesterification. This is typically achieved by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst.

Table 2: Derivatization of the Ester Functional Group

| Reagent(s) | Reaction Type | Product |

| 1. NaOH (aq), 2. H₃O⁺ | Hydrolysis | 3-Bromo-5-nitropicolinic acid |

| Methylamine (CH₃NH₂) | Aminolysis | N-methyl-3-bromo-5-nitropicolinamide |

| Benzylamine (BnNH₂) | Aminolysis | N-benzyl-3-bromo-5-nitropicolinamide |

| Ethanol, H₂SO₄ (cat.) | Transesterification | Ethyl 3-bromo-5-nitropicolinate |

The nitro group at the C-5 position is a strong electron-withdrawing group that can be chemically reduced to other nitrogen-containing functionalities, most commonly an amino group.

Reduction of the Nitro Group: The transformation of the nitro group to an amine is a pivotal reaction, as it significantly alters the electronic properties of the pyridine ring, converting a strongly deactivating group into a strongly activating one. masterorganicchemistry.com This conversion is typically accomplished through two main methods:

Catalytic Hydrogenation: Using molecular hydrogen (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel is a clean and efficient method for nitro group reduction. masterorganicchemistry.com

Metal-Acid Reduction: Treatment with a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) is a classic and reliable method for reducing aromatic nitro compounds to anilines. masterorganicchemistry.com

Under carefully controlled conditions, it is sometimes possible to achieve partial reduction to the corresponding hydroxylamine (B1172632) derivative. nih.gov

Oxidation Reactions: The oxidation of the picolinate ring system is generally challenging. The pyridine ring is already an electron-deficient system, and the presence of the strongly electron-withdrawing nitro group further deactivates it towards oxidative processes. Any attempts at oxidation would likely require harsh conditions that could lead to the degradation of the molecule rather than a selective transformation.

Table 3: Common Reduction Reactions of the Nitro Group

| Reagent(s) | Product |

| H₂, Pd/C | Methyl 3-bromo-5-aminopicolinate |

| Fe, HCl | Methyl 3-bromo-5-aminopicolinate |

| SnCl₂, EtOH | Methyl 3-bromo-5-aminopicolinate |

| Zn, NH₄Cl (aq) | Methyl 3-bromo-5-(hydroxylamino)picolinate |

Mechanistic Investigations of Reactions Involving Methyl 3 Bromo 5 Nitropicolinate

Reaction Pathway Elucidation for Synthetic Transformations

The synthetic transformations of Methyl 3-bromo-5-nitropicolinate are largely governed by the principles of nucleophilic aromatic substitution (SNAr). This reaction pathway is characteristic of aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups, such as the nitro group (-NO₂) in the subject molecule. libretexts.org The presence of a good leaving group, in this case, the bromide ion (-Br), is another prerequisite for this mechanism to proceed efficiently. libretexts.org

The generally accepted mechanism for the SNAr reaction of this compound with a nucleophile (Nu⁻) proceeds via a two-step addition-elimination sequence.

Nucleophilic Addition and Formation of a Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine atom. This attack is facilitated by the electron-poor nature of the pyridine (B92270) ring, which is significantly influenced by the nitro group. The addition of the nucleophile results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex or σ-adduct. mdpi.com The negative charge in this intermediate is delocalized over the aromatic ring and, crucially, onto the nitro group. This delocalization is a key stabilizing factor for the intermediate.

The regioselectivity of the nucleophilic attack is directed by the positions of the electron-withdrawing group and the leaving group. In this compound, the nitro group is positioned meta to the bromine atom. While ortho and para positions are generally more effective at stabilizing the negative charge of the Meisenheimer complex through resonance, the strong inductive effect of the nitro group and the nitrogen atom in the pyridine ring still renders the ring susceptible to nucleophilic attack. libretexts.orgmasterorganicchemistry.com

Transition State Analysis and Energy Profiles

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for analyzing the transition states and energy profiles of reaction mechanisms. chemrxiv.org While specific studies on this compound are not widely available, insights can be drawn from computational analyses of similar nitro-substituted aromatic systems undergoing SNAr reactions. chemrxiv.orgmdpi.com

The reaction energy profile for the SNAr reaction of this compound would exhibit two transition states corresponding to the two steps of the mechanism.

First Transition State (TS1): This transition state corresponds to the nucleophilic addition step. It represents the energy maximum on the path to the Meisenheimer intermediate. The geometry of TS1 would show the partial formation of the new carbon-nucleophile bond and some degree of charge development on the aromatic ring. The activation energy to reach TS1 is typically the highest barrier in the reaction profile, consistent with this step being rate-determining. masterorganicchemistry.com

Second Transition State (TS2): This transition state is associated with the elimination of the bromide ion from the Meisenheimer intermediate. It involves the partial breaking of the carbon-bromine bond as the system moves towards the final product and the restoration of aromaticity. The energy barrier for TS2 is generally much lower than for TS1.

The relative energies of the reactants, intermediates, transition states, and products can be calculated to provide a quantitative picture of the reaction pathway.

Illustrative Reaction Coordinate Diagram for SNAr of this compound

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| Start | Reactants (this compound + Nu⁻) | 0 |

| Peak 1 | Transition State 1 (TS1) | +15 to +25 (estimated) |

| Valley | Meisenheimer Intermediate | +5 to +10 (estimated) |

| Peak 2 | Transition State 2 (TS2) | +8 to +15 (estimated) |

| End | Products (Substituted Picolinate (B1231196) + Br⁻) | Varies with nucleophile |

Note: The energy values are illustrative and would vary depending on the specific nucleophile and reaction conditions.

Kinetics and Thermodynamics of Transformation Pathways

The kinetics of the SNAr reaction of this compound are expected to follow a second-order rate law, being first order in both the picolinate substrate and the nucleophile. The rate of reaction is primarily influenced by the activation energy of the first, rate-determining step. Factors that stabilize the Meisenheimer intermediate and the first transition state will lead to a lower activation energy and a faster reaction rate.

Factors Influencing Reaction Kinetics and Thermodynamics:

| Factor | Effect on Kinetics (Rate) | Effect on Thermodynamics (Equilibrium) |

| Nucleophilicity | Stronger nucleophiles lead to faster reactions. | The strength of the new C-Nu bond influences the overall enthalpy change. |

| Leaving Group Ability | Better leaving groups (weaker bases) accelerate the reaction. | A more stable leaving group contributes to a more favorable (more negative) Gibbs free energy change. |

| Solvent | Polar aprotic solvents are generally preferred as they solvate the cation without strongly solvating the nucleophile. | The solvent can influence the relative stabilities of reactants, intermediates, and products. |

| Temperature | Higher temperatures increase the reaction rate (Arrhenius equation). | The effect on equilibrium depends on the enthalpy of the reaction. |

While specific kinetic and thermodynamic data for reactions of this compound are not readily found in the literature, compilations of such data for related reactions involving nitroaromatic compounds provide a basis for estimation and comparison. nist.govnist.gov

Role of Electronic and Steric Effects on the Reactivity of Substituted Picolinates

The reactivity of substituted picolinates like this compound is a delicate interplay of electronic and steric effects. masterorganicchemistry.com

Electronic Effects:

The electronic nature of the substituents on the pyridine ring is a dominant factor in determining its reactivity towards nucleophiles.

Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) is a powerful EWG, and its presence is crucial for activating the ring for nucleophilic attack. It withdraws electron density from the ring through both inductive and resonance effects, making the ring carbons more electrophilic. The nitrogen atom within the pyridine ring itself also acts as an EWG. libretexts.org The ester group (-COOCH₃) is also electron-withdrawing.

Electron-Donating Groups (EDGs): The presence of EDGs on the ring would decrease its reactivity towards nucleophiles by increasing the electron density of the ring.

Steric Effects:

Steric hindrance can play a significant role in the reactivity of substituted picolinates.

Hindrance at the Reaction Center: Bulky substituents adjacent to the site of nucleophilic attack can hinder the approach of the nucleophile, thereby slowing down the reaction rate. In this compound, the positions ortho to the bromine are occupied by the ester and a hydrogen atom, which are not exceptionally bulky.

Hindrance from the Nucleophile: A bulky nucleophile will also experience greater steric repulsion when approaching the aromatic ring, leading to a slower reaction rate compared to a smaller nucleophile of similar strength.

Studies on related systems have shown that steric hindrance can sometimes be a determining factor in the reaction outcome, even overriding electronic effects in certain cases. acs.org

Computational and Theoretical Studies on Methyl 3 Bromo 5 Nitropicolinate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Detailed quantum chemical calculations, which are fundamental to understanding the electronic nature and reactivity of a molecule, have not been published for Methyl 3-bromo-5-nitropicolinate.

Density Functional Theory (DFT) Applications

No specific Density Functional Theory (DFT) studies on this compound are available in the surveyed literature. DFT is a powerful computational method used to investigate the electronic structure of many-body systems, which could provide valuable data on the molecule's geometry, bond lengths, and energies.

Molecular Modeling and Simulations

Advanced molecular modeling and simulation studies, which would offer insights into the compound's physical behavior and spectral characteristics, are also absent from the current body of scientific work.

Conformational Analysis

A formal conformational analysis of this compound, which would identify the molecule's most stable three-dimensional shapes and the energy barriers between them, has not been documented.

Prediction of Spectroscopic Parameters

There are no available studies that computationally predict the spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound. Such predictions are vital for interpreting experimental data and confirming the compound's structure.

Quantitative Structure-Reactivity Relationships (QSRR)

No research has been conducted to establish Quantitative Structure-Reactivity Relationships (QSRR) for this compound. QSRR studies mathematically correlate a molecule's structural features with its chemical reactivity, providing predictive models for its behavior.

Reaction Mechanism Simulations and Energetic Landscapes

Computational and theoretical studies focusing specifically on the reaction mechanism simulations and energetic landscapes of this compound are not extensively available in peer-reviewed literature. However, insights into its reactivity can be inferred from computational analyses of structurally related nitropyridine and bromo-nitroaromatic compounds. The primary reaction pathway anticipated for this molecule is nucleophilic aromatic substitution (SNAr), a common reaction for aromatic rings bearing strong electron-withdrawing groups like the nitro group, and a good leaving group, such as a halide. wikipedia.org

Theoretical investigations into the SNAr reactions of nitropyridines and other electron-deficient arenes provide a framework for understanding the potential energetic landscapes of reactions involving this compound. researchgate.netnih.gov The pyridine (B92270) ring, being inherently electron-deficient, is further activated towards nucleophilic attack by the presence of the electron-withdrawing nitro group. The bromine atom at the 3-position serves as the leaving group in a potential SNAr reaction.

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence. wikipedia.org In the context of this compound, this would involve the attack of a nucleophile at the carbon atom bearing the bromine atom. This initial attack is typically the rate-determining step and leads to the formation of a high-energy intermediate known as a Meisenheimer complex. wikipedia.org The negative charge of this intermediate is stabilized by resonance, with the nitro group playing a crucial role in delocalizing the charge, thereby lowering the activation energy of the reaction. The subsequent step involves the departure of the bromide ion, leading to the restoration of the aromaticity of the ring and the formation of the substituted product.

Computational methods, particularly Density Functional Theory (DFT), have been employed to model the energetic profiles of SNAr reactions in similar systems. chemrxiv.org These studies often calculate the energies of the reactants, transition states, intermediates, and products to map out the reaction coordinate. For instance, studies on other nitropyridine derivatives have shown that the activation barriers are influenced by the nature of the nucleophile, the solvent, and the specific substitution pattern on the aromatic ring. nih.gov A local multi-orbital electrophilicity descriptor, the local electron attachment energy, has been shown to provide good predictions of reactivity for nucleophilic aromatic substitution reactions in a series of electron-deficient arenes, including those with bromo leaving groups. researchgate.net

In some cases, depending on the reaction conditions and the nature of the nucleophile, alternative mechanisms such as vicarious nucleophilic substitution (VNS) could be considered, although this is more common for the substitution of hydrogen atoms. nih.gov

Detailed computational studies on this compound would be valuable for elucidating the precise energetic barriers and the influence of the methyl picolinate (B1231196) moiety on the reaction kinetics. Such studies would likely involve DFT calculations to optimize the geometries of the stationary points along the reaction pathway and to calculate the corresponding energies.

Applications and Broader Significance in Synthetic Organic Chemistry

Role as a Key Building Block for Diverse Pyridine (B92270) Scaffolds

The primary role of Methyl 3-bromo-5-nitropicolinate is as a foundational building block for constructing a wide array of more complex pyridine-based structures. bldpharm.com The strategic placement of its functional groups makes it an exceptionally versatile scaffold.

Bromine Atom: The bromine at the 3-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the straightforward introduction of various carbon-based substituents, including alkyl, aryl, and heteroaryl groups, enabling the synthesis of diverse molecular libraries.

Nitro Group: The electron-withdrawing nature of the nitro group at the 5-position significantly influences the reactivity of the pyridine ring. It enhances the electrophilicity of the molecule and can direct the position of further chemical modifications. The nitro group itself can also be chemically reduced to an amino group, providing another point for derivatization.

Methyl Picolinate (B1231196) Moiety: The carboxylate ester at the 2-position offers a site for hydrolysis to a carboxylic acid or transesterification. This functional group can be converted into amides, other esters, or can participate in decarboxylation reactions, further expanding the synthetic possibilities.

This combination of reactive sites allows for a modular and sequential approach to synthesis, where each functional group can be addressed selectively to build intricate, highly substituted pyridine derivatives.

Intermediate in the Production of Advanced Organic Materials

The utility of this compound extends to the field of materials science, where it can serve as an intermediate in the creation of advanced organic materials. innospk.com Functionalized pyridine rings are integral components of many materials with desirable electronic and optical properties. For instance, related bromo-nitro aromatic compounds are used as semi-products in the synthesis of monomers for thermostable polymeric materials. google.com

The reactive handles on the this compound molecule allow for its incorporation into larger macromolecular structures, such as polymers or dendrimers. The resulting materials can be investigated for applications in areas like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices where the specific properties of the pyridine nucleus are advantageous. bldpharm.com

Contribution to the Synthesis of Agrochemicals

In the agrochemical industry, novel heterocyclic compounds are constantly sought for their potential as active ingredients in pesticides and herbicides. Pyridine derivatives, in particular, form the core of many successful agrochemicals. This compound serves as a valuable starting material in this sector. innospk.com

Its versatile structure allows synthetic chemists to generate libraries of novel compounds by modifying the three key functional groups. These new molecules can then be screened for biological activity against various agricultural pests and weeds. The ability to systematically alter the structure of the pyridine scaffold is crucial in the search for new crop protection agents with improved efficacy, selectivity, and environmental profiles. innospk.com

Utility in the Synthesis of Fine Chemicals and Specialty Materials

Fine chemicals are pure, complex, single chemical substances produced in limited quantities and sold at high prices for specialized applications. This compound is an important intermediate for the synthesis of such high-value products. innospk.com Its utility in this area includes its role as a precursor for specialty dyes and pigments. The specific arrangement of its bromo and nitro groups on the pyridine ring can be a key element in the chromophore of a dye molecule, influencing its color and stability. By serving as a building block, it facilitates the multi-step synthesis required to produce these complex specialty chemicals for various industries.

Future Perspectives and Research Challenges for Methyl 3 Bromo 5 Nitropicolinate

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of highly substituted pyridines like methyl 3-bromo-5-nitropicolinate often involves multi-step processes that may suffer from low yields and the use of hazardous reagents. A primary research challenge is the development of synthetic pathways that are not only efficient but also adhere to the principles of green chemistry.

Future research should focus on:

Palladium-Catalyzed Carbonylation: Adapting palladium-catalyzed carbonylation reactions, which have been successfully used for analogous compounds, could provide a high-yield, single-step method to introduce the methyl ester group onto a pre-functionalized pyridine (B92270) ring. This approach often shows high functional group tolerance and efficiency.

Flow Chemistry: Transitioning from traditional batch processing to continuous flow chemistry could offer significant advantages. Flow reactors can enable better control over reaction parameters (temperature, pressure, and stoichiometry), improve safety when handling nitrated compounds, and facilitate easier scale-up.

Alternative Halogenation and Nitration Methods: Exploring milder and more selective reagents for bromination and nitration is crucial. This includes avoiding harsh acidic conditions and utilizing enzymatic or electrocatalytic methods to improve the sustainability profile of the synthesis.

Exploration of Novel Reaction Pathways and Catalytic Systems

The true value of this compound lies in its potential as a building block. The distinct reactivity of its three functional groups—the bromo substituent, the nitro group, and the methyl ester—opens the door to a wide range of transformations.

Key areas for exploration include:

Cross-Coupling Reactions: The bromo group is an ideal handle for various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations. Developing selective catalytic systems that can facilitate these transformations without disturbing the other functional groups is a key challenge. Success in this area would allow for the introduction of diverse carbon and heteroatom substituents at the 3-position.

Nitro Group Reduction: The nitro group is a gateway to a plethora of other functionalities. Selective reduction can yield the corresponding amine, which can then be used in amide bond formations, diazotization reactions followed by substitution, or the construction of fused heterocyclic systems. Investigating chemoselective reduction methods that leave the ester and bromo groups intact is a significant research goal.

Ester Manipulation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, transformed into amides, or reduced to an alcohol. Each of these derivatives significantly expands the chemical space accessible from the parent molecule.

The following table outlines potential transformations for future study:

| Reaction Type | Reactant(s) | Potential Conditions | Expected Product Class |

| Suzuki Coupling | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) | 3-Aryl-5-nitropicolinates |

| Nitro Reduction | H₂, SnCl₂, or Fe/HCl | Pd/C catalyst or acidic medium | Methyl 3-bromo-5-aminopicolinate |

| Hydrolysis | LiOH or NaOH | Aqueous solvent (e.g., THF/H₂O) | 3-Bromo-5-nitropicolinic acid |

| Amidation | Amine (R-NH₂) | Direct thermal or catalyzed reaction | 3-Bromo-5-nitropicolinamide |

Advanced Mechanistic Insights through Integrated Experimental and Computational Studies

A deep understanding of the reactivity of this compound requires a synergistic approach combining experimental work with computational modeling. The electron-withdrawing nature of both the nitro group and the picolinate (B1231196) ester significantly influences the electronic properties of the pyridine ring, impacting its reactivity in processes like nucleophilic aromatic substitution (SNAr) and metal-catalyzed reactions.

Future research should leverage:

Density Functional Theory (DFT): Computational tools like DFT can be used to model reaction pathways, calculate activation energies, and predict the regioselectivity of various transformations. urfu.ru For instance, DFT could elucidate the preferred site of nucleophilic attack or the transition state structures in cross-coupling cycles. Such studies have been valuable in understanding interactions in other nitro-aromatic systems. nih.gov

Kinetic Studies: Experimental kinetic analysis of key reactions can validate computational models and provide concrete data on reaction rates and mechanisms.

Spectroscopic Analysis: In-situ spectroscopic techniques (e.g., NMR, IR) can help identify transient intermediates, providing a more complete picture of the reaction mechanism. This combined approach has been successfully used to characterize complex structures, such as copper clusters with nitropyridine ligands. nih.govacs.org

Expanding Synthetic Utility to Underexplored Derivations

Beyond simple modifications of the existing functional groups, this compound serves as a potential starting point for more complex and novel molecular architectures that remain largely unexplored.

Prospective areas for derivatization include:

Fused Heterocycles: Intramolecular cyclization reactions could be designed to construct bicyclic and polycyclic systems. For example, after reduction of the nitro group to an amine and modification of the ester, a subsequent cyclization could lead to novel pyridopyrimidines or other fused N-heterocycles.

Oligomers and Polymers: The difunctional nature of derivatives (e.g., the amino-acid derived from nitro reduction and ester hydrolysis) could be exploited for the synthesis of novel oligomers or polymers with potentially interesting electronic or material properties.

Bioconjugation: The carboxylic acid derivative could be activated and used to label biomolecules, such as proteins or nucleic acids, enabling applications in chemical biology.

Design Principles for Tunable Chemical Reactivity and Selectivity

Controlling the reactivity and selectivity of transformations on a multi-functionalized molecule like this compound is a sophisticated challenge. Future research will need to establish clear design principles to achieve desired chemical outcomes.

Key principles to investigate are:

Orthogonal Protecting Group Strategies: Developing strategies to selectively protect one functional group while another reacts is fundamental. This would allow for a programmed, step-by-step modification of the molecule.

Catalyst and Ligand Control: In metal-catalyzed cross-coupling, the choice of metal center, ligands, and reaction conditions can be fine-tuned to control which functional group reacts. For example, different catalytic systems might favor reaction at a bromo-substituent over a potential chloro- or iodo-substituent if one were present.

Chemoselective Reagents: The selection of reagents is critical for selectivity. For instance, using a mild reducing agent like sodium dithionite (B78146) might selectively reduce the nitro group without affecting the ester, whereas a powerful reducing agent like lithium aluminum hydride would likely reduce both. Establishing a library of chemoselective reactions for this scaffold is a crucial future endeavor.

By systematically addressing these research challenges, the scientific community can unlock the synthetic potential of this compound, transforming it from a niche chemical into a valuable tool for innovation in various fields of chemistry.

Q & A

Q. How can researchers assess the environmental impact of this compound waste in academic settings?

- Protocol : Perform LC-MS analysis of lab wastewater to quantify residual compound. Compare degradation efficiency of ozonation vs. UV/H₂O₂ treatments. Reference PRTR classifications for brominated aromatics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.